molecular formula C17H16N4O3S B12480775 [4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl](pyridin-3-yl)methanone

[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B12480775
M. Wt: 356.4 g/mol
InChI Key: MZMFVIGSTYMSHD-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone is a complex organic compound that features a benzothiazole ring fused with a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under controlled conditions.

    Pyridine Moiety Addition: The final step involves coupling the piperazine-benzothiazole intermediate with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the nitrogen atoms can yield secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Medicine

Medically, the compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of interest for developing new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone
  • 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone
  • 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone

Uniqueness

The uniqueness of 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H16N4O3S/c22-17(13-4-3-7-18-12-13)21-10-8-20(9-11-21)16-14-5-1-2-6-15(14)25(23,24)19-16/h1-7,12H,8-11H2

InChI Key

MZMFVIGSTYMSHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CN=CC=C4

Origin of Product

United States

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